Palmitoyl arginine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

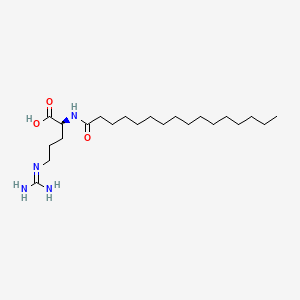

Palmitoyl arginine is a useful research compound. Its molecular formula is C22H44N4O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Drug Delivery Systems

Niosomal Formulations

Recent studies have highlighted the effectiveness of palmitoyl-modified arginine in enhancing drug delivery systems. For instance, a study developed niosomal formulations functionalized with palmitoyl-arginine for curcumin delivery in cancer treatment. The results demonstrated that these formulations achieved an encapsulation efficiency of 78.94%, significantly improving the growth inhibition of human myeloid leukemia cell lines compared to non-functionalized niosomes . This indicates that palmitoyl arginine can enhance the therapeutic efficacy of anticancer drugs by improving their bioavailability and targeting capabilities.

Transdermal Delivery

this compound has also been investigated for its potential in transdermal drug delivery. Its lipophilic nature allows for better penetration through the skin barrier compared to other amino acids like lysine. This property makes it a promising candidate for developing topical treatments that require enhanced skin absorption .

Skin Barrier Integrity

Role in Skin Health

Research has shown that palmitoylation, including the involvement of this compound, plays a crucial role in maintaining skin barrier integrity. A study identified over 300 proteins whose palmitoylation is regulated by the palmitoyl-acyl transferase ZDHHC13, which is essential for skin barrier development . The deficiency of this enzyme leads to compromised skin permeability and susceptibility to infections, highlighting the importance of palmitoylated proteins in dermatological health.

Cosmetic Applications

In cosmetics, palmitoyl oligopeptides, which include variants like this compound, are used for their rejuvenating effects on the skin. These compounds have been shown to stimulate collagen synthesis and improve skin elasticity, making them valuable ingredients in anti-aging products .

Metabolic Regulation

Induction of Adipose Tissue Browning

this compound's role extends into metabolic health as well. Studies indicate that L-arginine supplementation can induce browning of white adipose tissue (WAT), which is associated with increased energy expenditure and improved metabolic profiles . This browning effect is mediated through nitric oxide signaling pathways, suggesting that this compound could be utilized to combat obesity and related metabolic disorders.

Antimicrobial Properties

This compound has shown potential antimicrobial activity when incorporated into surfactants. Research indicates that cationic surfactants containing arginine residues exhibit enhanced effectiveness against various bacterial strains compared to those with other amino acids . This property could be leveraged in developing new antimicrobial agents or coatings for medical devices.

Summary Table of Applications

化学反应分析

Critical Reaction Variables

The reaction efficiency depends on three key factors:

| Variable | Range Tested | Optimal Value | Impact on Conversion (%) |

|---|---|---|---|

| Solvent Ratio (S/MS) | 1.5–3.0 | 3.0 | +15% (78% → 88%) |

| Catalyst Weight (w/S) | 3–7% | 7% | +12% (76% → 88%) |

| Substrate Ratio (A/PA) | 2–4 | 4 | +10% (78% → 88%) |

Equation for Conversion Prediction :

Conversion (%)=80.85+2.20A+1.70B+2.85C−0.625AB+1.55AC−0.275BC+3.20A2+0.74B2+2.96C2

(A = solvent, B = catalyst, C = substrate; all factors normalized) .

Temperature and Time Dependence

-

Optimal Conditions : 65°C for 3 hours achieves 88% palmitic acid conversion (Figure 10) .

-

Equilibrium Limitation : Beyond 3 hours, conversion plateaus due to reversible amidation dynamics .

Solvent-Catalyst-Substrate Interactions

-

Synergistic Effect : Combining solvent ratio = 3.0, catalyst = 7%, and substrate ratio = 4 yields 88% conversion (Figure 3) .

-

Negative Interactions : Low solvent (<2.0) and catalyst (<5%) reduce conversion to <78% (Figure 1) .

Reaction Byproducts and Challenges

-

Soap Formation : Sodium methoxide reacts with palmitic acid, generating sodium palmitate (soap). This side reaction consumes catalyst but is mitigated by anhydrous conditions .

-

Energy Tradeoffs : Higher solvent ratios improve conversion but increase post-reaction purification energy costs .

Comparative Efficiency

-

Catalyst Superiority : Sodium methoxide outperforms biochemical catalysts (e.g., lipases) in reaction speed (2–4 hours vs. 12+ hours) .

-

Biodegradability : Unlike ester-based surfactants (e.g., arginine oleate), this compound’s amide bond resists enzymatic hydrolysis, enhancing stability but reducing environmental degradation .

This synthesis strategy balances reaction efficiency, scalability, and cost-effectiveness, positioning this compound as a viable surfactant for pharmaceutical and cosmetic applications. Further research should explore enzyme-catalyzed routes to improve sustainability .

常见问题

Q. (Basic) What are the standard protocols for synthesizing Palmitoyl arginine, and how can researchers ensure reproducibility?

Answer:

this compound synthesis typically involves coupling palmitic acid to the ε-amino group of arginine via solid-phase or solution-phase methods. Key steps include:

- Activation of palmitic acid : Use carbodiimide coupling agents (e.g., EDC, DCC) to activate the carboxylic acid group .

- Purification : Employ column chromatography or HPLC to isolate the product, ensuring >95% purity. Validate purity via NMR (¹H, ¹³C) and mass spectrometry .

- Reproducibility : Document reaction conditions (temperature, solvent, molar ratios) in detail. For multi-step syntheses, provide intermediate characterization data in supplementary information to avoid redundancy in the main text .

Table 1 : Common Synthesis Parameters and Yield Ranges

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25–40°C | ±10% yield |

| Solvent | DMF, DCM, or THF | Varies by method |

| Molar Ratio (Arg:PA) | 1:1.2–1.5 | Critical for efficiency |

Q. (Basic) Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms palmitoylation via shifts in the ε-amino region (δ 2.8–3.2 ppm). ¹³C NMR identifies the carbonyl carbon of the palmitoyl group (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₂₂H₄₄N₄O₃: expected m/z 429.34) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity. Retention times vary with acyl chain length .

Limitations : NMR may struggle with trace impurities; MS requires ionization optimization for hydrophobic peptides .

Q. (Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variability in:

- Experimental models : Compare results across cell lines (e.g., HaCaT vs. primary keratinocytes) and validate using ≥3 biological replicates .

- Concentration ranges : Bioactivity (e.g., antimicrobial effects) may follow a biphasic response. Use dose-response curves (IC₅₀/EC₅₀) and report statistical significance (p < 0.05 via ANOVA) .

- Sample preparation : Differences in solvent (DMSO vs. aqueous buffers) affect solubility and activity. Standardize protocols per NIH guidelines .

Recommended workflow : Meta-analysis of existing data using PRISMA frameworks to identify confounding variables .

Q. (Advanced) What experimental design considerations are critical when studying this compound’s mechanism of action in cellular models?

Answer:

- Controls : Include untreated cells, vehicle controls (e.g., DMSO), and positive/negative controls (e.g., known antimicrobial peptides) .

- Time-course assays : this compound’s effects may be time-dependent (e.g., membrane disruption vs. intracellular signaling). Use live-cell imaging or flow cytometry .

- Mechanistic probes : Combine knockdown/knockout models (e.g., TLR4⁻/− cells) with this compound treatment to isolate signaling pathways .

Pitfalls : Overlooking endotoxin contamination in peptide stocks, which can skew inflammatory response data. Validate via LAL assays .

Q. (Advanced) How should researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics?

Answer:

- Animal models : Select species with similar skin/metabolic profiles (e.g., porcine for dermal studies). Justify sample size via power analysis .

- Dosing routes : Compare topical vs. systemic administration. Use radiolabeled this compound (³H or ¹⁴C) to track absorption and distribution .

- Analytical validation : LC-MS/MS for plasma/tissue quantification. Limit of quantification (LOQ) should be ≤1 ng/mL .

Q. (Basic) What are the best practices for ensuring ethical compliance in preclinical studies involving this compound?

Answer:

属性

CAS 编号 |

58725-47-6 |

|---|---|

分子式 |

C22H44N4O3 |

分子量 |

412.6 g/mol |

IUPAC 名称 |

(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoic acid |

InChI |

InChI=1S/C22H44N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(27)26-19(21(28)29)16-15-18-25-22(23)24/h19H,2-18H2,1H3,(H,26,27)(H,28,29)(H4,23,24,25)/t19-/m0/s1 |

InChI 键 |

DENIQPHQUIGDJZ-IBGZPJMESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |

Key on ui other cas no. |

58725-47-6 |

序列 |

R |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。